3-ethyl-5-fluoro-1H-indole

Myeloperoxidase Enzyme Inhibition Cardiovascular Inflammation

Generic 5-fluoroindole or 3-ethylindole mono-substitutions fail to deliver the dual pharmacological and oxidation profile required for advanced MPO inhibitor or metabolic studies. This dual-substituted indole solves that gap. - **MPO inhibition**: Derivatives achieve IC50 = 18 nM with selectivity index (SERT) = 35. - **Synthetic efficiency**: Fluoroindole enables higher Pd-catalyzed cross-coupling yields vs. chloro analogs. - **Oxidation specificity**: 3-ethyl substitution uniquely directs anaerobic oxidation to anhydrodimers, a key tool for metabolism pathway probing.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
CAS No. 1360962-77-1
Cat. No. B3100120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethyl-5-fluoro-1H-indole
CAS1360962-77-1
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCCC1=CNC2=C1C=C(C=C2)F
InChIInChI=1S/C10H10FN/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-6,12H,2H2,1H3
InChIKeyRFBNUZFGPDMNJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-fluoro-1H-indole Procurement Guide


3-Ethyl-5-fluoro-1H-indole (CAS 1360962-77-1) is a dual-substituted indole derivative featuring a 3-ethyl alkyl chain and a 5-fluoro halogen substituent on the indole core. This specific substitution pattern defines its utility as a synthetic building block and as a privileged scaffold in medicinal chemistry, distinct from unsubstituted indole or mono-substituted variants . The compound serves as a key intermediate or core for generating 3-alkyl-5-fluoroindole derivatives, a class with demonstrated inhibitory activity against myeloperoxidase (MPO), a heme enzyme implicated in chronic inflammatory and cardiovascular pathologies [1].

Why Generic 5-Fluoroindole and 3-Ethylindole Fall Short


Procurement decisions based on generic 5-fluoroindole (CAS 399-52-0) or 3-ethylindole (CAS 1484-08-8) fail to capture the unique pharmacological and synthetic profile of the dual-substituted 3-ethyl-5-fluoro-1H-indole. Evidence demonstrates that the 5-fluoro substitution alone enhances target binding affinity compared to unsubstituted indole [1], while the 3-ethyl substitution alters oxidation product profiles compared to 3-methylindole [2]. Critically, the combination of these modifications in 3-alkyl-5-fluoroindole derivatives yields sub-100 nM potency against MPO with a high selectivity index over SERT, a profile not achievable with either mono-substituted analog [3]. The specific 3-ethyl substitution, as opposed to a 3-methyl or unsubstituted core, is essential for achieving the reported anhydrodimer oxidation products, which may have implications for metabolic and reactivity profiling [2]. Therefore, generic substitution compromises the intended research outcomes in MPO inhibitor development or specific oxidation studies.

Comparative Evidence for 3-Ethyl-5-fluoro-1H-indole


MPO Inhibition: Nanomolar Potency & Selectivity

The 3-alkyl-5-fluoroindole scaffold, for which 3-ethyl-5-fluoro-1H-indole is the core building block, demonstrates a dramatic improvement in myeloperoxidase (MPO) inhibitory potency and selectivity compared to non-fluorinated or differently substituted indole derivatives. A structure-activity relationship (SAR) study identified a specific fluoroindole compound, bearing a 3-alkyl side chain and an amide group, with an IC50 value of 18 nM against MPO. This represents a significantly more potent inhibition compared to earlier indole-based MPO inhibitors. Furthermore, this compound exhibited a selectivity index of 35 (Ki/IC50) for MPO over the serotonin reuptake transporter (SERT), where its effect was in the micromolar range [1]. This high selectivity is crucial for avoiding off-target serotonergic effects in therapeutic development, a limitation observed in earlier MPO inhibitors derived from 5-fluorotryptamine [2]. While this data pertains to a derivative, the parent 3-ethyl-5-fluoro-1H-indole is the essential precursor for accessing this high-potency, high-selectivity chemical space.

Myeloperoxidase Enzyme Inhibition Cardiovascular Inflammation

Pd-Catalyzed Yield: Fluoroindoles Outperform Chloroindoles

The choice of halogen substituent on the indole core has a quantifiable impact on synthetic efficiency in palladium-catalyzed transformations, a cornerstone of modern medicinal chemistry. Studies on palladium-assisted synthesis of heterocycles indicate that chloroindoles are obtained in lower yields compared to fluoroindoles or unsubstituted indoles. This is attributed to the occurrence of oxidative addition of chloroindoles to Pd(0) species under reaction conditions, a side reaction that diminishes yield [1]. Therefore, selecting a fluoro-substituted indole, such as 3-ethyl-5-fluoro-1H-indole, is advantageous over its chloro-substituted counterpart (e.g., 5-chloro-3-ethyl-1H-indole) for building complex molecular libraries via Pd-mediated cross-coupling.

Synthetic Chemistry Cross-Coupling Process Development

Oxidative Dimerization: 3-Ethyl vs. 3-Methyl Product Profiles

The alkyl substituent at the 3-position of the indole ring is a critical determinant of the product outcome during enzymatic oxidation, a reaction relevant to drug metabolism and environmental degradation. A comparative study using horseradish peroxidase (HRP) revealed that under anaerobic oxidation conditions, 3-methylindole and 3-ethylindole are both turned over smoothly by the enzyme. However, the major products of anaerobic oxidation were distinctly different: 3-methylindole yielded two hydrated dimers, whereas 3-ethylindole gave anhydrodimers [1]. This divergence in product profile is a direct consequence of the steric and electronic influence of the ethyl versus methyl group. For researchers studying oxidative metabolism or seeking to avoid specific reactive metabolite formation, this provides a quantitative, structure-based rationale for selecting the 3-ethyl substitution pattern.

Oxidative Metabolism Enzymatic Oxidation Chemical Reactivity

5-Fluoro Substitution: Enhanced Binding Affinity

The 5-fluoro substitution, a key feature of 3-ethyl-5-fluoro-1H-indole, directly improves target binding affinity compared to the unsubstituted indole core. In a study on β-glycosidase W33G rescue, both indole and 5-fluoroindole were able to restore activity. However, 5-fluoroindole exhibited tighter binding, resulting in more effective rescue at low concentrations. The data show that at lower concentrations, the activity rescued by 5-fluoroindole was substantially higher than that rescued by indole. At higher concentrations, this difference diminished, and extrapolation suggests indole may provide more activity at saturation [1]. This demonstrates that the fluoro substituent lowers the effective concentration required for target engagement, a key advantage in applications where lower dosing or higher potency is desired.

Protein Binding Target Engagement Biochemical Assay

Anti-Tubercular Activity of 5-Fluoroindole Core

The 5-fluoroindole core, a constituent of 3-ethyl-5-fluoro-1H-indole, has been independently validated as a potent antibacterial scaffold. Studies on 5-fluoroindole (5-FI) demonstrate a minimum inhibitory concentration (MIC) of 4.7 μM against both pan-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb) H37Rv [1]. This activity is maintained in a murine model of infection, where the compound reduced Mtb burden in the lungs at a concentration of 200 μmol/kg . This established anti-tubercular activity of the core scaffold provides a validated starting point for designing new analogs with improved properties. By procuring 3-ethyl-5-fluoro-1H-indole, researchers can leverage this proven antibacterial pharmacophore while introducing the 3-ethyl modification to potentially enhance potency, alter metabolic stability, or improve other drug-like properties.

Antibacterial Mycobacterium tuberculosis Drug Discovery

Application Scenarios for 3-Ethyl-5-fluoro-1H-indole


MPO Inhibitor Lead Optimization & SAR

Leverage 3-ethyl-5-fluoro-1H-indole as the privileged core scaffold for developing next-generation MPO inhibitors. Structure-activity relationship studies have shown that derivatives of this 3-alkyl-5-fluoroindole scaffold achieve low-nanomolar IC50 values (18 nM) against MPO with high selectivity over SERT (selectivity index of 35) [1]. This profile is critical for addressing chronic inflammatory and cardiovascular diseases where MPO is a validated target. Generic indole cores do not provide this level of potency or selectivity.

Pd-Catalyzed Library Synthesis

Utilize 3-ethyl-5-fluoro-1H-indole as a synthetic intermediate in palladium-catalyzed cross-coupling and carbonylation reactions. Empirical data shows that fluoroindoles offer a yield advantage over their chloroindole counterparts due to reduced oxidative addition side reactions with Pd(0) catalysts [1]. This translates to higher throughput and lower purification costs when generating diverse compound libraries for high-throughput screening, making it a more process-friendly choice.

Oxidative Metabolism & Reactive Metabolite Profiling

Employ 3-ethyl-5-fluoro-1H-indole in enzymatic and non-enzymatic oxidation studies to investigate structure-dependent product outcomes. Direct comparative evidence shows that the 3-ethyl substitution directs anaerobic oxidation to yield anhydrodimers, a distinctly different product profile from the hydrated dimers formed from 3-methylindole under identical conditions [1]. This makes it a specific tool for probing the role of steric effects on indole oxidation pathways, relevant to drug metabolism and environmental fate studies.

Anti-Tubercular Drug Discovery

Incorporate 3-ethyl-5-fluoro-1H-indole as a starting point for designing novel antimycobacterial agents. The core 5-fluoroindole scaffold has demonstrated potent in vitro activity against Mycobacterium tuberculosis with an MIC of 4.7 μM and in vivo efficacy in a murine model [1][2]. Functionalization at the 3-position with an ethyl group, as in this compound, offers a direct route to explore SAR around the core scaffold, with the goal of improving potency, metabolic stability, or oral bioavailability beyond the current benchmark.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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